molecular formula C20H19N3O3S B11277560 N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methylbenzamide

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methylbenzamide

Cat. No.: B11277560
M. Wt: 381.4 g/mol
InChI Key: DEQMIEWSAYETMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-4-METHYLBENZAMIDE is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a pyridazine ring substituted with an ethanesulfonyl group and a phenyl ring, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-4-METHYLBENZAMIDE typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the cyclization of hydrazine derivatives with diketones or ketoesters . The ethanesulfonyl group is then introduced via sulfonylation reactions, often using ethanesulfonyl chloride in the presence of a base such as triethylamine . The final step involves coupling the pyridazine derivative with 4-methylbenzamide through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-4-METHYLBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanesulfonyl group would yield sulfone derivatives, while reduction of nitro groups would produce amines .

Scientific Research Applications

N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-4-METHYLBENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-4-METHYLBENZAMIDE involves its interaction with specific molecular targets. The pyridazine ring can inhibit enzymes or receptors involved in various biological pathways. For instance, it may inhibit calcium ion influx, which is crucial for platelet aggregation . The ethanesulfonyl group can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-4-METHYLBENZAMIDE is unique due to its specific combination of a pyridazine ring and an ethanesulfonyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile molecule in various scientific and industrial applications .

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide

InChI

InChI=1S/C20H19N3O3S/c1-3-27(25,26)19-12-11-18(22-23-19)16-5-4-6-17(13-16)21-20(24)15-9-7-14(2)8-10-15/h4-13H,3H2,1-2H3,(H,21,24)

InChI Key

DEQMIEWSAYETMD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.